molecular formula C13H19NO B13357275 1-(2-(Piperidin-4-yl)phenyl)ethanol

1-(2-(Piperidin-4-yl)phenyl)ethanol

Cat. No.: B13357275
M. Wt: 205.30 g/mol
InChI Key: YUWDJUSJUWNGPI-UHFFFAOYSA-N
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Description

1-(2-(Piperidin-4-yl)phenyl)ethanol is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Piperidin-4-yl)phenyl)ethanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Piperidin-4-yl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Piperidin-4-yl)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(Piperidin-4-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Piperidin-4-yl)phenyl)ethanol is unique due to its specific combination of a piperidine ring, phenyl group, and ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-piperidin-4-ylphenyl)ethanol

InChI

InChI=1S/C13H19NO/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11/h2-5,10-11,14-15H,6-9H2,1H3

InChI Key

YUWDJUSJUWNGPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C2CCNCC2)O

Origin of Product

United States

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